3-Bromophenyl methylcarbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-bromophenyl) N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-10-8(11)12-7-4-2-3-6(9)5-7/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHYWLDQVOJAMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60879355 | |
| Record name | N-METHYL-3-BROMOPHENYLCARBAMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60879355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13538-60-8 | |
| Record name | Phenol, 3-bromo-, methylcarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013538608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-METHYL-3-BROMOPHENYLCARBAMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60879355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Bromophenyl Methylcarbamate and Analogous Structures
Traditional Carbamate (B1207046) Synthesis Routes: A Review of Applicability to Bromophenyl Systems
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. tcichemicals.comwikipedia.org This method can be adapted to synthesize carbamates by trapping the isocyanate with an alcohol. tcichemicals.comwikipedia.org For the synthesis of 3-bromophenyl methylcarbamate, this would involve the Hofmann rearrangement of 3-bromobenzamide (B114348) in the presence of methanol (B129727).
The reaction is typically carried out using a halogen (like bromine) and a strong base. tcichemicals.com The key steps involve the formation of an N-bromoamide, which then undergoes a rearrangement where the aryl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion to form an isocyanate. wikipedia.org This isocyanate is then attacked by methanol to yield the desired methylcarbamate. wikipedia.org
Modified protocols have been developed to improve yields and safety. For instance, reagents such as N-bromosuccinimide (NBS) or (bis(trifluoroacetoxy)iodo)benzene can be used in place of bromine. wikipedia.org An electrochemical approach using sodium bromide has also been reported as a practical method for accessing bioactive carbamates. rsc.org These modified procedures can offer milder reaction conditions and greater functional group tolerance, which is particularly relevant when dealing with substituted aromatic systems like bromophenyl derivatives. organic-chemistry.org
Table 1: Comparison of Reagents for Hofmann Rearrangement
| Reagent | Advantages | Disadvantages |
| Bromine and NaOH | Traditional, well-established method tcichemicals.com | Harsh conditions, potential for side reactions |
| N-Bromosuccinimide (NBS) | Milder conditions, easier to handle than Br2 wikipedia.org | Can still lead to bromination of sensitive substrates |
| (Bis(trifluoroacetoxy)iodo)benzene | High efficiency for various amides | More expensive reagent |
| Electrochemical (NaBr) | Practical and potentially greener approach rsc.org | Requires specialized equipment |
Similar to the Hofmann rearrangement, the Curtius rearrangement produces an isocyanate intermediate, but it starts from an acyl azide (B81097). wikipedia.orgmasterorganicchemistry.com The thermal or photochemical decomposition of an acyl azide leads to the loss of nitrogen gas and the formation of an isocyanate through a concerted mechanism. wikipedia.orgorganic-chemistry.org This isocyanate can then be trapped by an alcohol, such as methanol, to form the corresponding carbamate. wikipedia.org
For the synthesis of this compound, the process would begin with the conversion of 3-bromobenzoic acid or its corresponding acyl chloride to 3-bromobenzoyl azide. This is often achieved by reacting the acyl chloride with sodium azide. The subsequent heating of the acyl azide in the presence of methanol would yield this compound. thieme-connect.com The Curtius rearrangement is known for its high tolerance of various functional groups and stereochemical retention, making it a versatile tool in organic synthesis. nih.gov
One-pot procedures have been developed where the acyl azide is generated in situ, for example, using diphenylphosphoryl azide (DPPA). thieme-connect.com This approach avoids the isolation of the potentially explosive acyl azide intermediate.
A direct and widely used method for the synthesis of aryl carbamates is the reaction of a substituted phenol (B47542) with an isocyanate. google.com In the case of this compound, this involves the reaction of 3-bromophenol (B21344) with methyl isocyanate.
This reaction is typically catalyzed by a tertiary amine, such as triethylamine (B128534) or triethylenediamine. cdnsciencepub.com The catalyst activates the hydroxyl group of the phenol, facilitating its nucleophilic attack on the electrophilic carbon of the isocyanate. The reaction generally proceeds smoothly and provides good yields of the desired carbamate. The kinetics of this type of reaction have been studied, showing a first-order dependence on the concentrations of the phenol, isocyanate, and tertiary amine catalyst. cdnsciencepub.com
Table 2: Common Catalysts for Phenol-Isocyanate Reactions
| Catalyst | Relative Activity | Reference |
| Triethylenediamine | High | cdnsciencepub.com |
| Triethylamine | High | cdnsciencepub.com |
| N-Methylmorpholine | Moderate | cdnsciencepub.com |
| Pyridine | Low | cdnsciencepub.com |
More contemporary and "greener" approaches to carbamate synthesis aim to avoid the use of toxic reagents like phosgene (B1210022) and isocyanates. One such strategy is the carbonylation of amines. This can involve the reaction of an aromatic amine with carbon monoxide and an alcohol in the presence of a catalyst. For example, rhodium/copper catalytic systems have been used for the oxidative carbonylation of amines with CO and alcohols to produce carbamates. acs.org
Another increasingly important method involves the use of carbon dioxide as a C1 source. acs.orgacs.org Aryl carbamates can be synthesized from aryl halides, amines, and carbon dioxide using dual nickel photocatalysis. This reaction proceeds under visible light and at ambient carbon dioxide pressure. acs.org Alternatively, a three-component coupling of an amine, carbon dioxide, and a halide can efficiently produce carbamates in the presence of cesium carbonate and a phase-transfer catalyst like tetrabutylammonium (B224687) iodide (TBAI). organic-chemistry.org A facile synthesis of N-methyl-N-aryl carbamates has also been achieved by reacting aromatic amines with dimethyl carbonate, catalyzed by potassium carbonate and tetrabutylammonium bromide under solvent-free conditions. researchgate.net
Modern Approaches in this compound Synthesis
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. nih.govunilag.edu.ng The aryl O-carbamate group, particularly the N,N-diethylcarbamate group (-OCONEt2), is one of the most effective directed metalation groups (DMGs). acs.orgnih.govnih.gov This strategy allows for the introduction of various electrophiles at the position ortho to the carbamate group.
The process involves the deprotonation of the aromatic ring at the position adjacent to the carbamate group by a strong base, typically an organolithium reagent like sec-butyllithium (B1581126) in the presence of a ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA). unilag.edu.ng The resulting ortho-lithiated species can then be quenched with an electrophile to introduce a new substituent. nih.gov
While this method is primarily used for the functionalization of pre-existing aryl carbamates, it represents a modern and highly regioselective approach to synthesizing polysubstituted aromatic compounds that would be difficult to prepare using classical methods. unilag.edu.ngthieme-connect.com For instance, one could envision a scenario where a different substituent is first introduced ortho to a carbamate group on a phenyl ring, followed by a subsequent bromination step to yield a more complex analog of this compound.
Palladium-Catalyzed C-N Coupling Reactions in Carbamate Formation
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. chemrxiv.orgnih.gov This methodology is highly effective for the synthesis of aryl amines and their derivatives, including carbamates, from aryl halides. chemrxiv.orgnih.govsci-hub.se The synthesis of N-aryl carbamates can be achieved by coupling aryl halides or triflates with carbamates or by a multi-component reaction involving an aryl halide, a source of isocyanate, and an alcohol. acs.org
For the synthesis of a compound like this compound, a plausible approach involves the palladium-catalyzed coupling of 3-bromoaniline (B18343) with a methyl chloroformate or a similar reagent. Alternatively, a more convergent approach involves the reaction of an aryl halide, such as 1-bromo-3-iodobenzene, with a carbamate nucleophile. The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands like Xphos and bidentate ligands such as BINAP and Xantphos being commonly employed to facilitate the catalytic cycle. acs.orgnih.gov
Recent advancements have demonstrated the synthesis of methyl N-phenylcarbamate derivatives through the intermolecular amidation of aryl chlorides catalyzed by an Xphos Pd G2 catalyst, highlighting the method's good chemoselectivity and exceptional functional group compatibility. acs.org While direct synthesis of this compound via this specific protocol is not explicitly detailed in the provided literature, the general applicability suggests its potential.
The reaction conditions for these couplings are generally mild, often proceeding at temperatures between 30 to 100 °C. nih.govnih.gov The choice of base is also a critical parameter, with common bases including cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃). acs.orgnih.gov
Table 1: Examples of Palladium-Catalyzed N-Arylation for Carbamate Synthesis
| Aryl Halide/Triflate | Amine/Carbamate | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |
| Aryl Chlorides/Triflates | Sodium Cyanate/Various Alcohols | Pd₂(dba)₃ / L1 | - | Toluene | Aryl Carbamates | Good | acs.org |
| Aryl Chlorides | Methyl Carbamate | Xphos Pd G2 | - | - | Methyl N-phenylcarbamate derivatives | Good | acs.org |
| N-protected 4-bromo-7-azaindole | Benzamide | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | N-(7-azaindol-4-yl)benzamide | - | nih.gov |
| Aryl Bromides/Chlorides | Amines/Amides/Ureas/Carbamates | [(cinnamyl)PdCl]₂ / t-BuXPhos | - | Micellar Medium | N-Aryl products | Good to Excellent | nih.gov |
This table presents data from analogous reactions to illustrate the scope and conditions of palladium-catalyzed carbamate synthesis.
Photocatalyzed Oxidative Decarboxylation Methods
Photocatalysis has emerged as a powerful tool in organic synthesis, enabling novel transformations under mild conditions. acs.orgrsc.orgthieme-connect.de One such application is the synthesis of carbamates through photocatalyzed oxidative decarboxylation. These methods offer an alternative to traditional approaches that may require harsh reagents or conditions.
A notable development is the use of dual nickel photocatalysis for the synthesis of O-aryl carbamates from aryl iodides or bromides, amines, and carbon dioxide at ambient pressure. acs.orgrsc.orgthieme-connect.deorganic-chemistry.org This reaction proceeds in visible light and avoids the use of toxic phosgene or stoichiometric activating reagents. acs.orgthieme-connect.de The mechanism is proposed to involve a Ni(I-III) cycle, initiated by a photocatalyst. rsc.orgthieme-connect.de While not explicitly demonstrated for this compound, this method holds promise for its synthesis from 3-bromophenol, methylamine, and CO₂. The choice of photocatalyst is critical for selectivity and efficiency. acs.orgthieme-connect.de
Another photocatalytic approach involves the oxidative decarboxylation of oxamic acids to generate isocyanates in situ, which can then be trapped by alcohols to form carbamates. This process can be mediated by a photocatalyst under blue light irradiation.
Table 2: Key Features of Photocatalytic Carbamate Synthesis
| Method | Reactants | Catalyst System | Conditions | Key Advantages | Reference |
| Dual Nickel Photocatalysis | Aryl Iodides/Bromides, Amines, CO₂ | Nickel catalyst and Photocatalyst | Visible light, ambient CO₂ pressure | Avoids toxic reagents, mild conditions | acs.orgrsc.orgthieme-connect.deorganic-chemistry.org |
| Stereodivergent β-iodoenol carbamate synthesis | Ethynylbenziodoxolones, CO₂, Amines | Eosin Y or other photocatalysts | Visible light | Stereoselective, mild conditions | organic-chemistry.org |
This table summarizes general photocatalytic methods applicable to the synthesis of aryl carbamates.
Transcarbamoylation Reactions
Transcarbamoylation is a versatile method for the synthesis of carbamates, involving the transfer of a carbamoyl (B1232498) group from a carbamate donor to an alcohol or amine. snnu.edu.cnsnnu.edu.cn This approach is particularly useful as it often proceeds under neutral or mildly acidic or basic conditions and can exhibit broad functional group tolerance. snnu.edu.cnsnnu.edu.cn
A tin-catalyzed transcarbamoylation of primary and secondary alcohols with phenyl carbamate has been developed, affording the corresponding carbamates in good yields. snnu.edu.cnsnnu.edu.cn More recently, methyl carbamate has been shown to be an economical and effective carbamoyl donor in tin-catalyzed transcarbamoylation reactions. nih.gov The reaction of an alcohol with methyl carbamate in the presence of a tin catalyst can provide the desired carbamate with a streamlined workup procedure. nih.gov This method could be applied to the synthesis of this compound by reacting 3-bromophenol with methyl carbamate.
Furthermore, transcarbamoylation has been utilized in the context of recycling polyurethanes, demonstrating its efficiency under mild conditions. Several metal catalysts, including those based on titanium, lanthanum, zinc, and bismuth, as well as organic bases, are known to catalyze this reaction.
Table 3: Catalysts for Transcarbamoylation Reactions
| Catalyst | Reactants | Conditions | Reference |
| Dibutyltin maleate | Alcohol, Phenyl carbamate | Toluene, 90 °C | snnu.edu.cnsnnu.edu.cn |
| Tin catalyst | Alcohol, Methyl carbamate | - | nih.gov |
| Titanium(IV) isopropoxide, Lanthanum(III) salts, Zinc acetate (B1210297), Bismuth triflate | Carbamate, Alcohol | Mild conditions | - |
| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Carbamate, Alcohol | Low temperatures (<70 °C) | - |
This table highlights various catalysts used in transcarbamoylation for carbamate synthesis.
Stereoselective Synthesis Considerations in Bromophenyl Carbamate Formation
Stereoselectivity is a critical consideration in the synthesis of chiral molecules, including certain bromophenyl carbamates. Atropisomers, which are stereoisomers arising from restricted rotation around a single bond, are a prominent class of chiral compounds. The synthesis of atropisomeric heterobiaryls and amides has been a focus of recent research, with methods developed to control the axial chirality. researchgate.netuantwerpen.be
For bromophenyl carbamates that can exist as atropisomers (e.g., those with bulky ortho substituents that restrict rotation of the C-N or C-O bond), stereoselective synthesis is crucial. Asymmetric synthesis of N-C atropisomers has been achieved using palladium-catalyzed intramolecular Buchwald-Hartwig reactions with chiral ligands like (S)-BINAP. uantwerpen.be The development of chiral phosphoric acid catalysts has also enabled the enantioselective synthesis of atropisomeric heterobiaryls through a cascade reaction involving a central-to-axial chirality conversion. researchgate.net
While the direct stereoselective synthesis of this compound itself is not relevant as it is not chiral, the principles of stereoselective synthesis are paramount when considering more complex, sterically hindered analogs that may exhibit atropisomerism. Biocatalytic methods, employing enzymes like lipases, have also been successfully used for the kinetic resolution and desymmetrization of atropisomeric biaryls, offering a green and efficient route to enantiomerically enriched compounds. nih.gov
Functional Group Compatibility and Protecting Group Strategies in Synthesis
Modern synthetic methodologies must tolerate a wide range of functional groups to be broadly applicable. The synthesis of complex molecules like substituted bromophenyl carbamates often requires careful consideration of functional group compatibility and the use of protecting groups.
Palladium-catalyzed coupling reactions have been developed to be compatible with a variety of functional groups, including esters, ketones, nitriles, and amides. However, certain functionalities like hydroxyl and amide groups can sometimes interfere with the catalytic cycle, necessitating the use of specific ligand/base combinations or protecting group strategies.
Carbamates themselves are widely used as protecting groups for amines due to their ability to moderate the nucleophilicity and basicity of the nitrogen atom. researchgate.net Common carbamate protecting groups include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). The choice of protecting group is dictated by its stability under various reaction conditions and the ability to be removed selectively (orthogonal protection strategy). For instance, Boc groups are typically removed under acidic conditions, while Fmoc groups are base-labile. This orthogonality is crucial in multi-step syntheses.
In the context of synthesizing this compound analogs bearing other functional groups, a judicious choice of synthetic route and, if necessary, protecting groups is essential to avoid undesired side reactions and ensure the integrity of all functionalities in the final product. Transition metal-free methods for carbamate synthesis have also shown high selectivity in the presence of various functional groups, including carbonyls, esters, aldehydes, amides, and nitro groups.
Chemical Reactivity and Transformation Mechanisms of 3 Bromophenyl Methylcarbamate
Hydrolytic Degradation Pathways
The hydrolysis of 3-Bromophenyl methylcarbamate, the cleavage of the ester linkage by water, can be significantly influenced by the pH of the surrounding medium. The reaction can proceed through acid-catalyzed, base-catalyzed, and neutral pathways, each with distinct kinetics and mechanisms.
Under acidic conditions, the hydrolysis of carbamates like this compound is initiated by the protonation of the carbonyl oxygen. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate, followed by the departure of the 3-bromophenol (B21344) leaving group and deprotonation, yields methylcarbamic acid and 3-bromophenol. The methylcarbamic acid is unstable and further decomposes to methylamine and carbon dioxide.
The hydrolysis of phenylcarbamates is significantly accelerated in basic media. For N-substituted carbamates, two primary mechanisms are often considered: a direct nucleophilic attack by a hydroxide ion on the carbonyl carbon (BAc2 mechanism) or an elimination-addition mechanism involving the formation of an isocyanate intermediate (E1cB mechanism).
Studies on the alkaline hydrolysis of substituted phenyl N-phenylcarbamates have shown a significant sensitivity to the substituents on the phenyl ring, as described by the Hammett equation rsc.org. The large positive ρ value (a measure of the reaction's sensitivity to substituent effects) observed in these studies indicates that electron-withdrawing groups, such as the bromine atom in the meta position of this compound, facilitate the reaction by stabilizing the developing negative charge in the transition state. This observation is consistent with an E1cB mechanism, where the rate-determining step is the deprotonation of the nitrogen atom, leading to the formation of a conjugate base that then expels the phenoxide leaving group to form an isocyanate. The isocyanate is then rapidly hydrolyzed to methylamine and carbon dioxide.
While direct kinetic data for this compound is scarce, a study on the alkaline hydrolysis of various substituted phenyl N-methylcarbamates provides valuable insights. For a related compound, 3-chlorophenyl N-methylcarbamate, the second-order rate constant for alkaline hydrolysis has been reported. Given the similar electronic effects of chlorine and bromine as meta-substituents, this value can serve as an approximate indicator of the reactivity of the bromo-analogue.
| pH | Observed Rate Constant (k_obs) (s⁻¹) | Mechanism |
|---|---|---|
| Acidic | Data not available | A-2 type mechanism |
| Neutral | Data not available | Water-catalyzed |
| Alkaline | Data not available for this compound. For 3-chlorophenyl N-methylcarbamate, the rate is significantly higher than in neutral conditions. | Primarily E1cB mechanism |
In the absence of acid or base catalysts, this compound can undergo neutral hydrolysis, where water acts as the nucleophile. This process is generally much slower than the catalyzed reactions. The mechanism is thought to involve a direct attack of a water molecule on the carbonyl carbon, forming a tetrahedral intermediate, followed by the departure of 3-bromophenol. The rate of neutral hydrolysis is typically independent of pH in the neutral range.
The nature and position of substituents on the phenyl ring play a crucial role in determining the rate and mechanism of hydrolysis of phenylcarbamates. Electron-withdrawing substituents, such as the bromine atom in this compound, increase the acidity of the N-H proton and stabilize the phenoxide leaving group.
In base-catalyzed hydrolysis operating through an E1cB mechanism, the electron-withdrawing effect of the 3-bromo substituent is expected to significantly enhance the rate of reaction. This is due to the increased acidity of the N-H proton, which facilitates the initial deprotonation step, and the stabilization of the resulting negative charge on the nitrogen atom. Furthermore, the bromo group stabilizes the departing 3-bromophenoxide ion, making it a better leaving group. Studies on other halogen-substituted compounds have also shown that halogen substituents can influence reaction rates through their inductive effects rsc.orgresearchgate.netresearchgate.net.
The primary products of the complete hydrolysis of this compound are 3-bromophenol, methylamine, and carbon dioxide.
The formation of these products proceeds through the initial cleavage of the carbamate (B1207046) ester bond to yield 3-bromophenol and methylcarbamic acid. The latter is unstable and rapidly decomposes to methylamine and carbon dioxide. Analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) are commonly employed to identify and quantify these hydrolysis products cdnsciencepub.comresearchgate.net.
While the identity of the final hydrolysis products is well-established based on the chemistry of carbamates, specific kinetic data on the rate of formation of 3-bromophenol and methylamine from this compound under different pH conditions are not available in the reviewed scientific literature.
Photolytic Degradation Processes
This compound can also undergo degradation upon exposure to light, a process known as photolysis. The absorption of ultraviolet (UV) radiation can excite the molecule to a higher energy state, leading to the cleavage of chemical bonds.
For aromatic compounds, including substituted phenyl carbamates, photolytic degradation can proceed through various pathways. One common pathway involves the homolytic cleavage of the ester bond, leading to the formation of a 3-bromophenoxyl radical and a methylcarbamoyl radical. These highly reactive radical species can then undergo a variety of secondary reactions, such as hydrogen abstraction from the solvent or reaction with molecular oxygen, leading to a cascade of degradation products.
Studies on the photodegradation of brominated flame retardants have shown that the primary degradation pathway is often reductive debromination researchgate.net. While not a direct analogue, this suggests that the carbon-bromine bond in this compound might also be susceptible to photolytic cleavage. However, more specific research on the photolytic behavior of bromo-substituted phenyl carbamates is needed to confirm this pathway.
The specific products and quantum yields of the photolytic degradation of this compound have not been detailed in the available literature. Further research is required to fully elucidate the mechanisms and kinetics of its photochemical transformation.
Direct Photolysis Mechanisms in Aqueous Media
Direct photolysis is a key abiotic degradation pathway for many organic compounds in aquatic environments, initiated by the absorption of solar radiation. For this compound, direct photolysis in aqueous media is expected to proceed through several potential mechanisms, primarily involving the cleavage of its chemical bonds.
The primary photochemical process for aryl carbamates involves the homolytic cleavage of the ester bond (O-aryl bond) upon absorption of ultraviolet radiation. This process, known as a photo-Fries type rearrangement, can lead to the formation of a phenoxy radical and a carbamoyl (B1232498) radical. Another significant pathway is the photohydrolysis of the carbamate linkage, which is often considered a major degradation route for methylcarbamate insecticides in water nih.govwho.int. This reaction leads to the formation of 3-bromophenol and methylcarbamic acid.
The bromine substituent on the phenyl ring can also influence the photolysis mechanism. The carbon-bromine bond is susceptible to photolytic cleavage, a common reaction for aromatic halides, which can lead to debromination and the formation of phenyl radicals nih.gov. These radicals are highly reactive and can subsequently react with water or other species to form various transformation products.
Table 1: Plausible Direct Photolysis Reactions of this compound
| Reaction Type | Initial Reactant | Primary Products |
| Photo-Fries Rearrangement | This compound | 3-Bromophenoxy radical + Methylcarbamoyl radical |
| Photohydrolysis | This compound + H₂O | 3-Bromophenol + Methylcarbamic acid |
| Photodehalogenation | This compound | 3-Carbamoylphenyl radical + Bromine radical |
Indirect Photolysis and Photosensitization Phenomena
In natural waters, indirect photolysis, mediated by endogenous photosensitizers, can be a significant degradation pathway, often exceeding the rate of direct photolysis. Photosensitizers, such as dissolved organic matter (DOM), nitrate ions, and nitrite ions, absorb sunlight and generate reactive oxygen species (ROS), including hydroxyl radicals (•OH), singlet oxygen (¹O₂), and triplet excited states of DOM (³DOM*).
The reaction with hydroxyl radicals is a major pathway for the degradation of many organic pollutants copernicus.orgnist.gov. The hydroxyl radical is a powerful, non-selective oxidant that can react with this compound through addition to the aromatic ring or hydrogen abstraction from the methyl group. The presence of dissolved natural organic matter can, however, inhibit the reaction of aromatic compounds with hydroxyl radicals usgs.gov.
Singlet oxygen, another reactive species, can also contribute to the degradation of electron-rich organic molecules. While carbamates are not typically highly reactive towards singlet oxygen, this pathway cannot be entirely ruled out without specific experimental data.
Triplet excited states of dissolved organic matter (³DOM*) can also initiate degradation through energy transfer or by acting as an oxidant. The efficiency of these indirect processes is highly dependent on the specific composition and concentration of photosensitizers in the water body.
Influence of pH and Irradiation Conditions on Photodegradation
The pH of the aqueous medium can significantly influence the rate of photodegradation of organic compounds. For carbamates, pH can affect their chemical stability and the speciation of photosensitizers. Alkaline hydrolysis of carbamates is a well-known degradation pathway, and this process can be accelerated by photochemical conditions. The photodegradation of some dyes has been shown to increase with increasing pH due to the enhanced formation of hydroxyl radicals researchgate.net. Conversely, for other compounds, acidic conditions may favor degradation researchgate.net.
The photodegradation kinetics of brominated compounds have been shown to follow pseudo-first-order kinetics, with the rate being dependent on the initial concentration of the compound and the wavelength of irradiation nih.gov. Shorter wavelengths of light (higher energy) generally lead to faster degradation rates nih.gov. The intensity of the irradiation also directly impacts the rate of photolysis.
Table 2: Hypothetical Influence of pH on the Photodegradation Rate of this compound
| pH | Relative Degradation Rate | Predominant Mechanism (Hypothesized) |
| 4 | Moderate | Direct photolysis, •OH radical reactions |
| 7 | Moderate to High | Direct photolysis, •OH radical reactions, Neutral hydrolysis |
| 9 | High | Alkaline hydrolysis, Direct photolysis |
Note: This table is a hypothetical representation based on general trends observed for other organic compounds, as specific data for this compound is not available.
Photodegradation Product Analysis and Pathway Elucidation
The elucidation of photodegradation products is crucial for understanding the complete transformation pathway and assessing the potential environmental impact of the parent compound. Based on the proposed mechanisms, a variety of photoproducts can be expected from the degradation of this compound.
Direct photolysis is likely to yield 3-bromophenol as a major product through photohydrolysis. Photo-Fries rearrangement could lead to the formation of aminophenols and other rearranged isomers. Debromination would result in the formation of phenyl methylcarbamate.
Indirect photolysis, particularly reactions with hydroxyl radicals, would lead to the formation of hydroxylated derivatives of this compound. The analysis of degradation products of other brominated compounds has identified various debrominated and hydroxylated species researchgate.net. The degradation of profenofos, a brominated organophosphate pesticide, under sunlight resulted in the formation of 4-bromo-2-chlorophenol ekb.eg.
Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are essential tools for the identification and quantification of these transformation products.
Table 3: Potential Photodegradation Products of this compound
| Product Name | Formation Pathway |
| 3-Bromophenol | Photohydrolysis |
| Phenyl methylcarbamate | Photodebromination |
| Hydroxylated this compound isomers | Reaction with •OH radicals |
| Amino-bromophenol isomers | Photo-Fries Rearrangement |
Note: The listed products are potential transformation products based on known reactions of similar compounds.
Oxidative Transformation Pathways
In addition to photochemical processes, this compound can undergo oxidative transformations, which are important in both environmental and biological systems. These pathways often involve enzymatic reactions in organisms but can also be mediated by chemical oxidants in the environment.
Aromatic Ring Hydroxylation Mechanisms
Aromatic hydroxylation is a common metabolic pathway for many xenobiotics, including carbamate insecticides nih.govwho.int. This process introduces a hydroxyl group onto the aromatic ring, increasing the water solubility of the compound and facilitating its excretion. In biological systems, this reaction is typically catalyzed by cytochrome P450 monooxygenases. The hydroxyl radical, as mentioned in the context of indirect photolysis, is also a potent agent for aromatic hydroxylation in abiotic systems rsc.org.
For this compound, hydroxylation can occur at various positions on the phenyl ring, leading to the formation of different isomeric hydroxymetabolites. The position of hydroxylation is influenced by the electronic effects of the existing substituents (the bromo and methylcarbamate groups).
N-Dealkylation and O-Dealkylation Reactions
N-dealkylation is another significant metabolic pathway for compounds containing N-alkyl groups usgs.gov. For this compound, this would involve the removal of the methyl group from the carbamate nitrogen, a process referred to as N-demethylation researchgate.netnih.gov. This reaction is also often mediated by cytochrome P450 enzymes and proceeds through an unstable N-hydroxymethyl intermediate that subsequently decomposes to yield the N-dealkylated product and formaldehyde. The resulting product would be 3-bromophenyl carbamate.
O-dealkylation, the cleavage of an ether linkage, is not directly applicable to this compound as it possesses an ester linkage. However, the hydrolysis of the carbamate ester bond, as discussed under photolysis and hydrolysis, can be considered an analogous cleavage of the O-aryl bond.
Side Chain Oxidation Investigations
The "side chain" in this compound refers to the methylcarbamate group (-O-CO-NH-CH3). Investigations into the abiotic oxidation of this specific side chain are not extensively documented in scientific literature. Typically, side-chain oxidation of aromatic compounds refers to the oxidation of alkyl groups attached to a benzene (B151609) ring, a reaction not directly applicable to the carbamate moiety.
However, it is important to consider potential oxidative pathways under various environmental conditions. While microbial degradation of some carbamates can involve oxidation of the N-methyl group, abiotic oxidation is less common. nih.gov In general, the hydrolysis of the carbamate and organophosphates yields less toxic metabolites compared with the metabolites produced from oxidation. nih.gov
Potential abiotic oxidants in the environment include hydroxyl radicals (•OH), which are highly reactive and can initiate oxidation of organic compounds. Theoretical studies on other carbamates have suggested that hydrogen abstraction from the N-methyl group by hydroxyl radicals can be a potential degradation pathway in the atmosphere. The degradation of some carbamates can lead to the formation of toxic metabolites. nih.gov
It is important to note that while biotic degradation pathways for some carbamates can involve oxidative processes, abiotic side chain oxidation of this compound has not been a primary focus of research. nih.govnih.gov
Other Abiotic Degradation Pathways
Beyond the potential for side chain oxidation, other abiotic degradation pathways play a more significant role in the transformation of this compound in the environment. These are primarily hydrolysis and photodegradation. nih.govresearchgate.net
Hydrolysis:
The hydrolysis of the ester linkage in the carbamate group is a principal abiotic degradation pathway. nih.gov The rate of hydrolysis is significantly influenced by pH. A study on the hydrolysis of the structurally similar compound 4-Bromo-3,5-dimethylphenyl N-methylcarbamate revealed that the degradation is pH-dependent.
The hydrolysis of phenylcarbamates generally proceeds through the cleavage of the ester bond, leading to the formation of the corresponding phenol (B47542) and methylcarbamic acid. Methylcarbamic acid is unstable and subsequently decomposes to methylamine and carbon dioxide.
Table 1: Hydrolysis Data for a Structurally Similar Compound (4-Bromo-3,5-dimethylphenyl N-methylcarbamate) Data inferred from analogous compound studies.
| pH | Temperature (°C) | Half-life (t½) | Products |
| 5 | 25 | Stable | 4-Bromo-3,5-dimethylphenol, Methylamine, CO2 |
| 7 | 25 | Moderately Stable | 4-Bromo-3,5-dimethylphenol, Methylamine, CO2 |
| 9 | 25 | Rapid Degradation | 4-Bromo-3,5-dimethylphenol, Methylamine, CO2 |
Photodegradation:
Aromatic bromine compounds are known to be susceptible to photodegradation. dntb.gov.uanih.govnih.govresearchgate.net The carbon-bromine bond can be cleaved by ultraviolet (UV) radiation present in sunlight, leading to debromination and the formation of various photoproducts. e3s-conferences.org The photodegradation of brominated flame retardants, for instance, has been shown to proceed via a step-by-step debromination process. e3s-conferences.org
For this compound, it is anticipated that photodegradation would lead to the formation of phenyl methylcarbamate and other debrominated and/or rearranged products. The rate and extent of photodegradation would depend on factors such as the intensity of solar radiation, the presence of photosensitizers in the environment, and the medium in which the compound is present. nih.govnih.govresearchgate.net
Table 2: Potential Photodegradation Products of this compound Products inferred from studies on analogous brominated aromatic compounds.
| Parent Compound | Primary Photodegradation Process | Potential Products |
| This compound | Reductive Debromination | Phenyl methylcarbamate, Bromide ions |
| This compound | Photo-rearrangement | Isomeric bromophenyl methylcarbamates |
| This compound | Photo-oxidation (in the presence of oxidants) | Hydroxylated and other oxidized derivatives |
Environmental Fate and Biotransformation of 3 Bromophenyl Methylcarbamate
Microbial Degradation Mechanisms in Environmental Compartments
Microbial degradation is a primary mechanism for the breakdown of carbamate (B1207046) pesticides in the environment. This process is mediated by a variety of microorganisms that utilize these compounds as a source of carbon and nitrogen. The degradation of carbamates can involve several enzymatic pathways, leading to their transformation into less toxic substances.
The initial and most crucial step in the microbial degradation of many N-methylcarbamate insecticides is the hydrolysis of the carbamate ester bond. researchgate.netfrontiersin.org This reaction is catalyzed by a class of enzymes known as carbamate hydrolases or carbamylesterases. These enzymes cleave the ester linkage, resulting in the formation of a phenol (B47542) derivative, methylamine, and carbon dioxide. frontiersin.org
For 3-Bromophenyl methylcarbamate, the expected hydrolysis products would be 3-bromophenol (B21344), methylamine, and CO2. Several carbamate hydrolases with broad substrate specificity have been identified in various bacterial species, including those from the genera Pseudomonas, Arthrobacter, and Blastobacter. nih.gov For instance, the enzyme N-methylcarbamate hydrolase (EC 3.5.1.137) is known to catalyze the degradation of several carbamate insecticides like carbaryl (B1668338) and carbofuran by cleaving the ester bond. enzyme-database.org It is plausible that similar enzymes present in soil and aquatic environments could effectively hydrolyze this compound.
Table 1: Examples of Carbamate Hydrolases and their Substrates
| Enzyme/Gene | Source Organism | Substrates | Reference |
|---|---|---|---|
| McbA | Aminobacter aminovorans MDW-2 | Methomyl | nih.gov |
| CehA | Rhizobium sp. AC100 | Carbaryl | enzyme-database.org |
| Mcd | Not specified | Not specified | nih.gov |
This table is interactive. Click on the headers to sort.
In addition to hydrolysis, oxidative pathways can also contribute to the biotransformation of carbamate pesticides. Mixed-function oxidases (MFOs), which are part of the cytochrome P450 enzyme system, are known to be involved in the metabolism of a wide range of xenobiotics, including pesticides. taylorandfrancis.comnih.govscienceopen.comresearchgate.net These enzymes catalyze the introduction of an oxygen atom into the substrate molecule, which can lead to hydroxylation of the aromatic ring or N-dealkylation. scienceopen.com
In the case of this compound, MFOs could potentially hydroxylate the brominated phenyl ring, making it more susceptible to further degradation. The resulting hydroxylated intermediates are generally more water-soluble and less toxic than the parent compound. While direct evidence for the role of MFOs in the degradation of this compound is not available, their involvement has been documented for other carbamates like carbofuran. frontiersin.org
The degradation of complex organic compounds like pesticides in the environment is often not accomplished by a single microbial species but rather by the synergistic action of a microbial consortium. mdpi.commdpi.comfrontiersin.org Different members of the consortium may carry out different steps in the degradation pathway, leading to a more complete and efficient breakdown of the pollutant. nih.gov
A consortium can exhibit enhanced degradation capabilities due to metabolic cooperation, where the metabolic products of one organism serve as the substrate for another. mdpi.comfrontiersin.org This can prevent the accumulation of potentially toxic intermediates. For brominated organic compounds, bacterial consortia have been shown to be effective in their degradation. mdpi.com It is therefore likely that a diverse microbial community in soil or water would be more effective at mineralizing this compound than any single microbial strain.
The persistence of carbamate pesticides in the environment is inversely related to the activity of degrading microorganisms. Factors that influence microbial activity, such as soil type, pH, temperature, and nutrient availability, will also affect the persistence of this compound. In general, carbamate herbicides are considered to have relatively short persistence in the soil, with half-lives ranging from one to four weeks under favorable conditions for microbial activity. ucanr.edu
However, if conditions are not conducive to microbial growth and enzymatic activity, the degradation rate will be significantly slower, leading to increased persistence. The presence of other pollutants can also impact the degradation of carbamates, as some compounds may be toxic to the degrading microorganisms or may be preferentially utilized as a carbon source.
Adsorption and Desorption Dynamics in Soil and Sediments
The fate and transport of this compound in the environment are significantly influenced by its adsorption to soil and sediment particles. Adsorption is the process by which a chemical binds to the surface of soil organic matter and clay minerals, while desorption is the reverse process where the chemical is released back into the soil solution. mdpi.com
The extent of adsorption is often described by the soil organic carbon-water partitioning coefficient (Koc). A high Koc value indicates strong adsorption to soil particles, which reduces the mobility and bioavailability of the compound. For carbamate pesticides, adsorption is influenced by factors such as soil organic matter content, clay content, and pH. researchgate.net Generally, soils with higher organic matter and clay content will exhibit greater adsorption of carbamates.
Desorption processes determine the release of the adsorbed pesticide back into the soil solution, making it available for leaching, uptake by organisms, or further degradation. mdpi.comnih.gov The adsorption of carbofuran, another carbamate pesticide, has been shown to be variable, with the percentage of adsorption ranging from approximately 30% to 80%. researchgate.net The desorption of pesticides can be influenced by pH, with desorption being more pronounced in both acidic and alkaline conditions compared to neutral pH. mdpi.com
Table 2: Factors Influencing Adsorption and Desorption of Carbamates
| Factor | Influence on Adsorption | Influence on Desorption |
|---|---|---|
| Soil Organic Matter | Increases | Decreases |
| Clay Content | Increases | Decreases |
| pH | Can influence surface charge and pesticide speciation | Can be higher at acidic and alkaline pH |
This table is interactive. Click on the headers to sort.
Volatilization Studies and Atmospheric Transport Modeling
Volatilization is the process by which a substance evaporates from soil or water surfaces into the atmosphere. The potential for volatilization of a pesticide is determined by its vapor pressure and its partitioning between the soil, water, and air phases. For some pesticides, volatilization can be a significant route of dissipation from the application site.
Leaching Potential and Groundwater Contamination Pathways
The potential for a pesticide to leach through the soil profile and contaminate groundwater is influenced by its chemical properties, such as water solubility and soil adsorption, as well as environmental factors like soil type, rainfall, and irrigation practices. alsenvironmental.co.uk Carbamate pesticides, as a class, exhibit a range of leaching potentials. who.int Some are known to be mobile in soil and have been detected in groundwater. who.int
The primary pathway for groundwater contamination is the movement of the pesticide or its degradation products downward through the soil layers with percolating water from rainfall or irrigation. researchgate.net Factors that increase the likelihood of leaching include high water solubility, low adsorption to soil particles (low Koc value), and high persistence in the soil. usu.edu
For Metobromuron, a related phenylurea herbicide, studies indicate a moderate risk of leaching to groundwater. nih.gov Its mobility in soil is a key factor in this potential. nih.gov However, analyses of leachates in some studies have shown that Metobromuron itself is not likely to leach into groundwater in significant amounts, with its known soil metabolites also being absent from the leachates. epa.gov The Groundwater Ubiquity Score (GUS), an indicator of a pesticide's leaching potential, can be calculated from its half-life and soil organic carbon-water partitioning coefficient (Koc). A GUS value greater than 2.8 suggests a high leaching potential, while a value between 1.8 and 2.8 indicates a transient or intermediate leaching potential.
| Parameter | Value | Indication | Source |
|---|---|---|---|
| Water Solubility | Moderately soluble | Higher solubility can increase mobility in soil water. | nih.gov |
| Mobility | Moderately mobile | Indicates a potential to move through the soil profile. | nih.gov |
| Leachate Analysis | Parent compound and known soil metabolites absent in leachates. | Suggests that under certain conditions, significant leaching may not occur. | epa.gov |
Persistence and Half-Life Determination in Various Environmental Matrices
The persistence of a pesticide in the environment is a critical factor in its potential for long-term contamination and is often measured by its half-life (the time it takes for 50% of the compound to degrade). scielo.org.co The half-life of a pesticide can vary significantly depending on the environmental matrix (soil, water, sediment) and conditions such as temperature, pH, moisture, and microbial activity. researchgate.netscielo.org.co
Carbamate pesticides generally have relatively short to moderate persistence in the environment. who.int Degradation can occur through various processes, including microbial breakdown, chemical hydrolysis, and photolysis. who.int For carbamates, microbial degradation is often a major pathway for dissipation from soils. who.int
Metobromuron is described as being moderately persistent in soil. nih.gov Its persistence can also be significant in aquatic systems, depending on the specific conditions. nih.gov The degradation of phenylurea herbicides like Metobromuron in soil generally follows first-order kinetics, meaning the rate of degradation is proportional to the concentration of the herbicide.
| Environmental Matrix | Persistence/Half-Life | Influencing Factors | Source |
|---|---|---|---|
| Soil | Moderately persistent | Microbial activity, soil type, temperature, moisture. | nih.gov |
| Water | Potentially persistent | pH, temperature, sunlight (photolysis). Stable to hydrolysis at 20°C. | nih.govepa.gov |
Advanced Analytical Methodologies for Detection and Quantification of 3 Bromophenyl Methylcarbamate and Its Metabolites
Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating 3-Bromophenyl methylcarbamate and its metabolites from complex sample matrices, thereby preventing interference and ensuring accurate measurement. The choice of technique is dictated by the physicochemical properties of the analytes, the matrix complexity, and the required sensitivity.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of carbamate (B1207046) pesticides due to its applicability to a broad range of polar and semi-polar compounds. epa.gov The separation is typically achieved using reversed-phase columns, where a nonpolar stationary phase (e.g., C18) is paired with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). austinpublishinggroup.comscholarsresearchlibrary.com
Gradient elution, where the composition of the mobile phase is varied during the analysis, is often used to achieve optimal separation of multiple analytes with different polarities. austinpublishinggroup.com Detection following HPLC separation can be accomplished using various detectors. Diode Array Detection (DAD) can provide spectral information for compound identification, while fluorescence detection, often involving post-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA), offers enhanced sensitivity and selectivity for N-methylcarbamates. epa.govthermofisher.com
Table 1: Exemplary HPLC Conditions for Carbamate Pesticide Analysis
| Parameter | Condition | Source |
|---|---|---|
| Column | Phenomenex Luna C18 (250 mm x 4.6 mm, 5µ) | austinpublishinggroup.com |
| Mobile Phase | A: Deionized Water; B: Acetonitrile (Gradient) | austinpublishinggroup.com |
| Flow Rate | 0.75 mL/min | austinpublishinggroup.com |
| Detector | Diode Array Detection (DAD) at 220 nm | austinpublishinggroup.com |
| Post-Column Derivatization | o-Phthalaldehyde (OPA) with fluorescence detection | epa.govthermofisher.com |
Gas Chromatography (GC) Approaches
Gas Chromatography (GC) presents an alternative for the analysis of carbamates; however, its application is complicated by the thermal lability of many N-methylcarbamate compounds. proquest.comscispec.co.th Direct injection into a hot GC inlet can cause these compounds to degrade, leading to poor reproducibility and inaccurate quantification. To circumvent this issue, several strategies have been developed.
One approach involves chemical derivatization to create more thermally stable and volatile analogs. scispec.co.thkoreascience.kr Another strategy utilizes specialized injection techniques, such as programmed temperature vaporization (PTV) injectors, which introduce the sample at a lower initial temperature that is then rapidly increased, minimizing the time the analyte spends in the hot zone. proquest.com
For detection, GC is often coupled with selective detectors like the Nitrogen-Phosphorus Detector (NPD), which is highly sensitive to nitrogen-containing compounds like carbamates, or mass spectrometry (GC-MS) for definitive identification. youngin.comnih.gov
Table 2: Typical GC System Parameters for Carbamate Analysis
| Parameter | Condition | Source |
|---|---|---|
| Column | HP-5ms (30 m x 0.32 mm x 0.25 µm) | youngin.com |
| Injector Temperature | 250 °C (Note: Thermal lability is a concern) | scispec.co.th |
| Carrier Gas | Helium | koreascience.kr |
| Detector | Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometry (MS) | proquest.comyoungin.com |
| Performance | Good linearity in the 10–1000 ppb range with NPD | youngin.com |
Ultra-High Performance Liquid Chromatography (UHPLC) Developments
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By utilizing columns packed with sub-2 µm particles, UHPLC systems operate at higher pressures to deliver faster analysis times, superior resolution, and increased sensitivity. nih.govnih.gov This enhanced separation efficiency is particularly valuable when analyzing complex samples containing multiple pesticide residues and their metabolites.
For carbamate analysis, UHPLC is almost invariably coupled with tandem mass spectrometry (UHPLC-MS/MS), providing a powerful tool for trace-level quantification. nih.govnih.gov The methodology has been successfully validated for the analysis of a wide range of carbamates in challenging matrices like fruits and milk. nih.govnih.gov Validation studies demonstrate excellent performance, with high accuracy (recoveries often between 88-106%), good precision (RSDs typically below 11%), and very low limits of detection (LODs), often in the sub-µg/kg range. nih.gov
Table 3: UHPLC-MS/MS Method Performance for Carbamate Residue Analysis in Dates
| Parameter | Finding | Source |
|---|---|---|
| Column | ACQUITY UPLC BEH C18 (2.1 mm x 150 mm, 1.7 µm) | nih.gov |
| Linearity (R²) | > 0.999 | nih.gov |
| LOD | 0.01–0.005 µg/kg | nih.gov |
| LOQ | 0.003–0.04 µg/kg | nih.gov |
| Accuracy (Recovery) | 88–106% | nih.gov |
| Precision (RSD) | 1–11% | nih.gov |
Mass Spectrometric Detection Methods
Mass spectrometry (MS) is the definitive detection method for the confirmation and quantification of this compound. When coupled with a chromatographic system, it provides unparalleled selectivity and sensitivity. The choice of ionization source is critical for converting the neutral analyte molecules eluting from the column into gas-phase ions suitable for mass analysis.
Electrospray Ionization (ESI) MS/MS Analysis
Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for polar and thermally labile compounds like carbamates. It generates ions directly from a liquid phase, making it an ideal interface for HPLC and UHPLC. In positive ion mode, ESI typically produces protonated molecules, [M+H]⁺, or adduct ions (e.g., with sodium, [M+Na]⁺). nih.gov
Tandem mass spectrometry (MS/MS) is used for further structural confirmation and to eliminate matrix interferences. In MS/MS, the precursor ion (e.g., the [M+H]⁺ of this compound) is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides two levels of specificity (precursor and product ion masses), resulting in highly sensitive and selective quantification. mdpi.com
Table 4: Illustrative ESI-MS/MS Parameters for a Related Carbamate Compound
| Compound | Precursor Ion [M+H]⁺ (m/z) | Precursor Type | Collision Energy (V) | Major Product Ions (m/z) | Source |
|---|
Atmospheric Pressure Chemical Ionization (APCI) MS/MS Analysis
Atmospheric Pressure Chemical Ionization (APCI) is another common ionization technique that serves as a valuable alternative and complement to ESI. APCI is generally more suitable for less polar and thermally stable compounds. scienceopen.com The ionization process occurs in the gas phase, where a corona discharge creates reagent ions from the mobile phase vapor, which then ionize the analyte molecules through proton transfer or charge exchange reactions. nih.gov
APCI can be less susceptible to matrix effects like ion suppression compared to ESI, which can be an advantage when analyzing complex samples. scienceopen.com It has been successfully applied in GC-MS systems for the analysis of various compounds, including fentanyl methyl carbamate, demonstrating its utility for carbamate structures. nih.gov The fragmentation patterns observed in APCI-MS/MS are used for structural elucidation and quantitative analysis in a manner similar to ESI-MS/MS. nih.gov
Ion Trap Mass Spectrometry Applications
Ion Trap Mass Spectrometry (ITMS) serves as a versatile and powerful tool for the analysis of organic molecules like this compound. Due to their high sensitivity and the capability for multi-stage tandem mass spectrometry (MSⁿ), quadrupole ion traps are particularly effective for the structural elucidation and sensitive detection of pesticides and their degradation products. nih.gov
In a typical application for analyzing this compound, the compound would first be ionized, commonly using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to produce a protonated molecule [M+H]⁺. Within the ion trap, this precursor ion can be isolated from other ions in the sample matrix.
The key advantage of ITMS is the ability to perform fragmentation within the trap. By applying a supplemental radio frequency voltage, the kinetic energy of the isolated precursor ions is increased through collisions with an inert gas (like helium or nitrogen), leading to Collision-Induced Dissociation (CID). The resulting product ions are then scanned out of the trap to generate a tandem mass spectrum (MS/MS). This fragmentation pattern is highly specific to the molecular structure and can be used for unambiguous identification. For this compound, characteristic fragmentation would likely involve the cleavage of the carbamate ester bond.
Furthermore, the process can be extended to MSⁿ experiments, where a specific product ion is itself isolated and fragmented to provide even more detailed structural information. This capability is invaluable for differentiating between isomers and for identifying unknown metabolites or degradation products in complex environmental or biological samples. The high sensitivity of ITMS makes it suitable for trace-level analysis, a critical requirement for environmental monitoring of pesticide residues. nih.gov
Quadrupole Time-of-Flight (QTOF) Mass Spectrometry for Metabolite Identification
Quadrupole Time-of-Flight (QTOF) mass spectrometry, particularly when coupled with liquid chromatography (LC), is a premier analytical technique for identifying unknown metabolites of xenobiotics such as this compound. nih.govscripps.edu This hybrid technology combines the selectivity of a quadrupole mass filter with the high mass resolution and accuracy of a time-of-flight analyzer. nih.gov
The process of metabolite identification for this compound using LC-QTOF-MS involves several key steps:
Chromatographic Separation : An LC system separates the parent compound from its potential metabolites in a complex biological extract (e.g., urine or plasma).
High-Resolution Mass Measurement : As compounds elute from the LC column, the QTOF instrument acquires full-scan mass spectra with high resolution (typically >10,000 FWHM) and mass accuracy (typically <5 ppm). This allows for the determination of the elemental composition of the parent compound and its metabolites. semanticscholar.org
Metabolite Prediction and Detection : Putative metabolites are predicted based on known biotransformation pathways for carbamates, such as hydroxylation, glucuronidation, or sulfation. The high-resolution data is then searched for the accurate masses corresponding to these predicted metabolites.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation : The instrument can be operated in a data-dependent acquisition mode, where ions of interest detected in the full scan are automatically selected by the quadrupole for fragmentation. nih.gov The resulting high-resolution product ion spectra provide detailed structural information. By comparing the fragmentation pattern of a suspected metabolite to that of the parent compound, the site of metabolic modification can often be deduced. semanticscholar.org
For example, a hydroxylated metabolite of this compound would exhibit a precursor ion with an m/z value 16 Da higher than the parent compound. Its MS/MS spectrum would be expected to show some fragment ions identical to the parent compound, as well as others shifted by 16 Da, confirming the presence and aiding in the localization of the hydroxyl group.
| Metabolic Pathway | Mass Change (Da) | Expected Metabolite Formula | Key Application of QTOF-MS |
|---|---|---|---|
| Hydroxylation | +15.9949 | C₈H₈BrNO₃ | Accurate mass measurement to confirm addition of one oxygen atom. |
| Glucuronidation | +176.0321 | C₁₄H₁₆BrNO₈ | High-resolution MS/MS to identify characteristic loss of the glucuronic acid moiety (-176 Da). |
| Sulfation | +79.9568 | C₈H₈BrNO₅S | Accurate mass measurement and fragmentation to confirm sulfate (B86663) conjugation. |
| N-demethylation | -14.0157 | C₇H₆BrNO₂ | High-resolution MS to differentiate from matrix interferences and confirm loss of CH₂. |
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic compounds like this compound. jchps.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. researchgate.net The two most common types of NMR experiments for this purpose are ¹H (proton) and ¹³C (carbon-13) NMR.
For this compound, the ¹H NMR spectrum would provide key information:
Aromatic Protons : The protons on the bromophenyl ring would appear as distinct signals in the aromatic region (typically δ 7.0-8.0 ppm). The substitution pattern would lead to a specific set of multiplicities (splitting patterns) due to spin-spin coupling between adjacent protons, allowing for confirmation of the 1,3- (meta) substitution.
Carbamate N-H Proton : A signal corresponding to the proton on the nitrogen atom would be observed, often as a broad singlet, with its chemical shift being sensitive to solvent and concentration.
Methyl Protons : The three protons of the methyl group attached to the nitrogen would give rise to a sharp singlet signal, typically in the δ 2.5-3.0 ppm range.
The ¹³C NMR spectrum provides complementary information on the carbon skeleton:
Aromatic Carbons : Six distinct signals would be expected for the six carbons of the phenyl ring. The carbon atom directly bonded to the bromine atom would be significantly influenced by the halogen's electronic effects.
Carbonyl Carbon : The carbon of the C=O group in the carbamate moiety would appear as a characteristic signal in the downfield region (typically δ 150-170 ppm).
Methyl Carbon : The carbon of the N-methyl group would show a signal in the aliphatic region (typically δ 25-35 ppm).
Advanced 2D NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to definitively assign each proton signal to its directly attached carbon and to establish long-range correlations between protons and carbons, respectively, thereby confirming the complete molecular structure. researchgate.net
| Proton Type (¹H NMR) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Carbon Type (¹³C NMR) | Predicted Chemical Shift (δ, ppm) |
|---|---|---|---|---|
| Aromatic (C-H) | ~7.0 - 7.8 | Multiplets (s, d, t) | Aromatic (C-Br) | ~122 |
| Amide (N-H) | ~7.5 - 8.5 (broad) | Singlet (broad) | Aromatic (C-H) | ~120 - 135 |
| Methyl (N-CH₃) | ~2.8 | Singlet | Aromatic (C-O) | ~151 |
| Carbonyl (C=O) | ~154 | |||
| Methyl (N-CH₃) | ~28 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify functional groups within a molecule. ksu.edu.sakurouskilab.com IR spectroscopy measures the absorption of infrared radiation that causes a change in the molecular dipole moment, while Raman spectroscopy measures the inelastic scattering of light resulting from a change in molecular polarizability. up.ac.za
For this compound, the IR spectrum would be expected to show strong, characteristic absorption bands:
N-H Stretching : A sharp peak around 3300-3400 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the secondary amide group.
C-H Stretching : Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹.
C=O Stretching (Amide I band) : A very strong and prominent absorption band between 1680 and 1720 cm⁻¹ is characteristic of the carbonyl group in the carbamate linkage.
N-H Bending (Amide II band) : This band, resulting from a combination of N-H in-plane bending and C-N stretching, typically appears around 1510-1550 cm⁻¹.
C-O Stretching : Stretching vibrations of the aryl-O and O-C(O) bonds would be found in the 1200-1300 cm⁻¹ region.
Aromatic C=C Bending : Out-of-plane bending vibrations for the substituted benzene (B151609) ring appear in the fingerprint region below 900 cm⁻¹, and their specific positions can help confirm the substitution pattern.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Kinetic Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and effective technique for monitoring the kinetics of chemical reactions in solution, such as the hydrolysis or degradation of this compound. nih.gov The technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. thermofisher.com
The aromatic phenyl ring in this compound contains a chromophore that absorbs UV light, typically in the range of 250-280 nm. The degradation of the compound, for instance, through hydrolysis of the carbamate ester bond, would lead to the formation of 3-bromophenol (B21344). The parent compound and its degradation product will likely have different molar absorptivities and may have different absorption maxima (λₘₐₓ).
To monitor the degradation kinetics, a solution of this compound can be prepared under specific conditions (e.g., varying pH or temperature), and its UV-Vis spectrum can be recorded over time. The reaction progress can be followed by:
Monitoring the decrease in absorbance at the λₘₐₓ of the parent compound, this compound.
Monitoring the increase in absorbance at the λₘₐₓ of the product, 3-bromophenol.
Observing an isosbestic point , which is a specific wavelength where the molar absorptivities of the reactant and product are equal. The presence of a sharp isosbestic point indicates a clean conversion of one species to another without the buildup of significant intermediates.
By plotting absorbance versus time, the reaction rate can be determined. This data allows for the calculation of kinetic parameters, such as the rate constant (k) and the half-life (t₁/₂) of this compound under the studied conditions. thermofisher.com
| Time (minutes) | Absorbance at λₘₐₓ (Parent) | Absorbance at λₘₐₓ (Product) | Concentration of Parent (Hypothetical, M) |
|---|---|---|---|
| 0 | 1.000 | 0.050 | 1.00E-04 |
| 10 | 0.850 | 0.180 | 8.50E-05 |
| 20 | 0.723 | 0.291 | 7.23E-05 |
| 30 | 0.614 | 0.389 | 6.14E-05 |
| 60 | 0.378 | 0.598 | 3.78E-05 |
Sample Preparation and Extraction Protocols for Environmental Matrices
Effective sample preparation is a critical step for the accurate and reliable analysis of this compound in complex environmental matrices such as water, soil, or sediment. researchgate.net The primary goals are to isolate the target analyte from interfering matrix components, concentrate it to a detectable level, and transfer it into a solvent compatible with the analytical instrument.
Solid-Phase Extraction (SPE) is one of the most widely used techniques for extracting carbamate pesticides from aqueous samples. researchgate.net A general SPE protocol for this compound from a water sample would involve the following steps:
Cartridge Selection : A sorbent material that can retain the moderately polar this compound is chosen. Common choices include reversed-phase sorbents like C18 (octadecylsilane) or polymeric sorbents.
Conditioning : The SPE cartridge is first washed with a strong solvent (e.g., methanol or acetonitrile) to activate the sorbent and remove any impurities, followed by an equilibration step with reagent water or a buffer to match the sample's pH.
Sample Loading : The water sample, often acidified to improve the retention of the analyte, is passed through the conditioned cartridge at a controlled flow rate. The this compound partitions from the aqueous phase and is retained on the solid sorbent.
Washing : The cartridge is washed with a weak solvent (e.g., water or a water/methanol mixture) to remove co-extracted, more polar interfering substances while the analyte of interest remains bound to the sorbent.
Elution : The retained this compound is eluted from the cartridge using a small volume of a strong organic solvent (e.g., acetonitrile, ethyl acetate (B1210297), or dichloromethane). This step simultaneously isolates and concentrates the analyte.
Post-Elution : The eluate may be evaporated to dryness and reconstituted in a specific volume of a solvent suitable for the subsequent chromatographic analysis (e.g., LC-MS or GC-MS).
For solid matrices like soil or sediment, initial extraction into a solvent is required before cleanup. Techniques such as ultrasonic solvent extraction (USE) , pressurized liquid extraction (PLE), or the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be employed. researchgate.netnih.gov The QuEChERS method, for example, involves an initial extraction with acetonitrile followed by a partitioning step using salts and a subsequent cleanup step using dispersive SPE (d-SPE) with sorbents designed to remove specific interferences like fatty acids or pigments.
Solid-Phase Extraction (SPE) Methods
Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique that offers a robust alternative to traditional liquid-liquid extraction, minimizing solvent consumption and improving sample cleanup. mdpi.comresearchgate.net The principle of SPE involves partitioning analytes between a solid sorbent and a liquid sample phase. The process typically consists of four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analytes of interest with a small volume of an appropriate solvent. nih.gov
For carbamate pesticides, including this compound, reversed-phase sorbents are most commonly employed. These sorbents, such as octadecyl (C18) or octyl (C8) bonded silica, retain non-polar to moderately polar compounds from an aqueous matrix through hydrophobic interactions. nih.gov More recently, polymeric sorbents and advanced materials like porous organic polymers and magnetic metal-organic frameworks (MOFs) have been developed, offering higher surface areas and unique selectivities for carbamates. nih.govnih.gov
The selection of the SPE sorbent and elution solvent is critical and depends on the physicochemical properties of this compound and its potential metabolites. Metabolites formed through processes like hydroxylation or conjugation are typically more polar than the parent compound, which may necessitate the use of different or mixed-mode sorbents (e.g., combining reversed-phase and ion-exchange properties) for simultaneous extraction.
Research on various carbamate pesticides demonstrates the high efficiency of SPE. For instance, studies using porous organic polymers have achieved excellent recovery rates for a range of carbamates from complex food matrices. nih.gov Similarly, magnetic MOFs have shown high sorption capacity and satisfactory recoveries for carbamates in fruits and vegetables. acs.org
Table 1: Performance of SPE Methods for Representative Carbamate Pesticides
| Sorbent Material | Matrix | Analytes | Average Recovery (%) |
|---|---|---|---|
| Porous Organic Polymer | Milk, White Wine, Juice | Metolcarb, Carbaryl (B1668338), Isoprocarb, Bassa, Diethofencarb | 82.0 - 110.0 |
| Magnetic MOF (Fe-H₂BDC) | Fruits, Vegetables | Bendiocarb, Carbosulfan, Carbofuran, Carbaryl, Propoxur | 71.5 - 122.8 |
| C18-bonded Silica | Water | Carbaryl, Carbofuran, Aminocarb, Methiocarb | >85 |
This table presents data for carbamate pesticides structurally related to this compound to illustrate the general applicability and performance of the SPE technique. Data sourced from multiple studies. nih.govacs.orgresearchgate.net
Liquid-Liquid Extraction (LLE) Techniques
Liquid-Liquid Extraction (LLE) is a fundamental separation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. longdom.org The efficiency of the extraction is governed by the partition coefficient (K) of the analyte, which describes the ratio of its concentration in the organic phase to its concentration in the aqueous phase at equilibrium. longdom.org For effective extraction of a target compound like this compound from an aqueous sample, an organic solvent is chosen in which the analyte has high solubility, while matrix interferences remain in the aqueous phase.
The procedure is commonly performed using a separatory funnel, where the sample is mixed with the extraction solvent. After vigorous shaking to facilitate mass transfer, the layers are allowed to separate based on density, and the layer containing the analyte is collected. youtube.comyoutube.com To maximize recovery, the process is often repeated several times with fresh portions of the organic solvent. longdom.org
The choice of solvent is paramount. For moderately polar carbamates, solvents such as dichloromethane (B109758) and ethyl acetate are frequently used. Factors such as sample pH can be adjusted to suppress the ionization of acidic or basic analytes, thereby increasing their solubility in the organic phase and enhancing extraction efficiency. libretexts.org This is particularly relevant when extracting metabolites, which may have ionizable functional groups.
While LLE is versatile and requires minimal specialized equipment, it can be time-consuming and often requires large volumes of high-purity organic solvents, which raises environmental and cost concerns. mdpi.com
Table 2: Common Organic Solvents for Liquid-Liquid Extraction of Moderately Polar Compounds
| Solvent | Polarity Index | Density (g/mL) | Boiling Point (°C) | Miscibility with Water |
|---|---|---|---|---|
| Dichloromethane | 3.1 | 1.33 | 39.6 | Immiscible |
| Ethyl Acetate | 4.4 | 0.90 | 77.1 | Slightly Miscible |
| Chloroform | 4.1 | 1.49 | 61.2 | Immiscible |
| n-Hexane | 0.1 | 0.66 | 68.7 | Immiscible |
This table provides a reference for selecting an appropriate solvent for the extraction of compounds with similar polarity to this compound.
Advanced Microextraction Approaches
In response to the need for greener, faster, and more sensitive analytical methods, several advanced microextraction techniques have been developed. These methods are miniaturized versions of traditional extraction techniques, significantly reducing solvent and sample consumption while often providing higher enrichment factors.
Micro-Solid-Phase Extraction (µ-SPE) : This technique miniaturizes conventional SPE by using a small amount of sorbent (e.g., C18) enclosed within a protective porous membrane, such as a polypropylene (B1209903) envelope. nih.govcapes.gov.br The device is placed directly into the sample solution, and analytes are extracted onto the sorbent. The small sorbent mass allows for elution with just a few microliters of solvent, resulting in a highly concentrated extract. This method has proven to be highly sensitive for the determination of carbamate pesticides in soil samples, achieving very low detection limits. nih.gov
Single-Drop Microextraction (SDME) : SDME is a form of liquid-phase microextraction where a micro-drop (typically 1-10 µL) of an organic solvent is suspended from the tip of a microsyringe needle and immersed in the aqueous sample (or its headspace). nih.gov Analytes partition from the sample matrix into the micro-drop. After a set extraction time, the drop is retracted back into the syringe and injected directly into an analytical instrument, such as a gas chromatograph. SDME is simple, inexpensive, and virtually solvent-free, but requires careful optimization of parameters like solvent choice, drop volume, and extraction time to ensure good reproducibility. nih.gov
Other advanced approaches include dispersive liquid-liquid microextraction (DLLME), where an appropriate mixture of extraction and disperser solvents is rapidly injected into the sample, creating a cloudy solution that maximizes the surface area for rapid analyte transfer. researchgate.net These microextraction techniques represent the forefront of sample preparation, offering enhanced performance and aligning with the principles of green analytical chemistry.
Table 3: Performance of Advanced Microextraction Methods for Carbamate Pesticides
| Technique | Matrix | Analytes | Limit of Detection (LOD) | Relative Standard Deviation (RSD) (%) |
|---|---|---|---|---|
| µ-SPE-HPLC | Soil | Various Carbamates | 0.01-0.40 ng/g | ≤ 11 |
This table summarizes the high sensitivity and good precision of microextraction techniques for carbamate analysis, which are expected to be applicable to this compound. Data sourced from multiple studies. nih.govnih.gov
Theoretical and Computational Studies on 3 Bromophenyl Methylcarbamate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods, rooted in the principles of quantum mechanics, provide a lens to view electronic structure, predict reactivity, and elucidate reaction mechanisms at the atomic level. For 3-Bromophenyl methylcarbamate, these calculations can offer profound insights into its chemical behavior.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. researchgate.netcmu.edu DFT calculations for this compound would focus on determining the electron density to predict its molecular properties and reactivity. Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.
The distribution of electron density, often visualized through a Molecular Electrostatic Potential (MEP) map, can identify electrophilic and nucleophilic sites within the this compound molecule. Regions with negative electrostatic potential (electron-rich) are susceptible to electrophilic attack, while areas with positive potential (electron-poor) are prone to nucleophilic attack. For instance, the oxygen atoms of the carbamate (B1207046) group would be expected to be electron-rich, while the hydrogen atom of the N-H group would be electron-poor.
Global reactivity descriptors, which can be calculated using DFT, provide a quantitative measure of a molecule's reactivity.
Table 1: Global Reactivity Descriptors from DFT
| Descriptor | Formula | Significance for this compound |
|---|---|---|
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Indicates the molecule's tendency to escape from a system. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. |
These descriptors are instrumental in predicting how this compound will interact with other chemical species in its environment.
Ab Initio Calculations for Mechanistic Insights into Reactivity
Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical data, can provide highly accurate mechanistic insights into the reactivity of this compound. These methods are computationally intensive but offer a detailed understanding of reaction pathways and transition states. For example, ab initio calculations could be employed to study the hydrolysis of the carbamate linkage, a key reaction in its environmental degradation.
By mapping the potential energy surface for a given reaction, researchers can identify the minimum energy pathway, locate the transition state structures, and calculate the activation energies. This information is crucial for understanding the kinetics and thermodynamics of the reaction. For instance, an ab initio study could elucidate the role of water molecules or other catalysts in the hydrolysis of this compound, determining whether the reaction proceeds through a concerted or a stepwise mechanism.
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govfraserlab.comfrontiersin.org For this compound, MD simulations can provide valuable insights into its conformational flexibility and its interactions with surrounding molecules, such as water or biological macromolecules.
The carbamate linkage and the bond between the phenyl ring and the oxygen atom allow for rotational flexibility, leading to various possible conformations of the molecule. MD simulations can explore the conformational landscape of this compound, identifying the most stable (lowest energy) conformations and the energy barriers between them. nih.govfrontiersin.org This information is important as the conformation of a molecule can significantly influence its physical properties and biological activity.
Furthermore, MD simulations can be used to study the non-covalent interactions between this compound and other molecules. For example, by simulating the molecule in a box of water, one can analyze the formation and dynamics of hydrogen bonds between the carbamate group and water molecules. This provides a detailed picture of its solvation and is crucial for understanding its solubility and transport in aqueous environments.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Environmental Behavior
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity and physicochemical properties of chemicals based on their molecular structure. uninsubria.it For this compound, QSAR and QSPR models can be valuable tools for assessing its potential environmental behavior and toxicity without the need for extensive experimental testing. uninsubria.it
These models are built by establishing a mathematical relationship between the structure-derived descriptors of a series of compounds and their experimentally determined activity or property. The molecular descriptors used in QSAR/QSPR models can be categorized as:
1D descriptors: based on the molecular formula (e.g., molecular weight).
2D descriptors: based on the 2D representation of the molecule (e.g., connectivity indices).
3D descriptors: based on the 3D structure of the molecule (e.g., molecular shape).
For this compound, QSPR models could be used to predict key environmental properties such as:
Table 2: Environmental Properties Predicted by QSPR Models
| Property | Importance for Environmental Behavior |
|---|---|
| Water Solubility | Affects its transport and distribution in aquatic environments. |
| Octanol-Water Partition Coefficient (Kow) | Indicates its potential for bioaccumulation in organisms. |
Similarly, QSAR models could be developed to predict the ecotoxicity of this compound to various aquatic organisms, such as algae, daphnids, and fish. uninsubria.it These predictive models are crucial for environmental risk assessment and the prioritization of chemicals for further investigation. uninsubria.it
Reaction Pathway Modeling and Transition State Theory Applications in Degradation Kinetics
Reaction pathway modeling is a computational approach used to elucidate the step-by-step mechanism of a chemical reaction. mdpi.comcopernicus.org For this compound, this modeling is essential for understanding its degradation pathways in the environment, which can occur through processes such as hydrolysis, photolysis, and microbial degradation.
By combining quantum chemical calculations to determine the energies of reactants, intermediates, transition states, and products, a detailed map of the reaction pathways can be constructed. researchgate.net For example, modeling the atmospheric degradation of this compound would involve studying its reactions with hydroxyl (•OH) radicals. copernicus.org The calculations would identify the most likely sites of radical attack and the subsequent reaction steps leading to the formation of degradation products.
Transition State Theory (TST) can then be applied to the data obtained from reaction pathway modeling to calculate the reaction rate constants. TST provides a framework for understanding how the rate of a reaction is influenced by factors such as temperature and the energetic barrier of the transition state. The fundamental equation of TST is:
k = (kBT / h) * e(-ΔG‡ / RT)
where:
k is the rate constant
kB is the Boltzmann constant
T is the temperature
h is the Planck constant
ΔG‡ is the Gibbs free energy of activation
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Water |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
